Cas no 680215-69-4 (ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate)

ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate structure
680215-69-4 structure
Product Name:ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate
CAS No:680215-69-4
MF:C17H21NO2S
MW:303.419143438339
CID:968316
PubChem ID:2798586
Update Time:2025-04-19

ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-{2-[4-(tert-butyl)phenyl]-1,3-thiazol-4-yl}acetate
    • ETHYL 2-(2-[4-(TERT-BUTYL)PHENYL]-1,3-THIAZOL-4-YL)ACETATE
    • ethyl 2-[2-(4-tert-butylphenyl)-1,3-thiazol-4-yl]acetate
    • [2-(4-tert-Butyl-phenyl)-thiazol-4-yl]-acetic acid ethyl ester
    • ETHYL 2-[2-[4-(TERT-BUTYL)PHENYL]-1,3-THIAZOL-4-YL]ACETATE
    • ETHYL2-(2-[4-(TERT-BUTYL)PHENYL]-1,3-THIAZOL-4-YL)ACETATE
    • FT-0747789
    • SCHEMBL4906987
    • DTXSID00384019
    • 680215-69-4
    • ethyl 2-(2-(4-tert-butylphenyl)thiazol-4-yl)acetate
    • DB-073957
    • Inchi: 1S/C17H21NO2S/c1-5-20-15(19)10-14-11-21-16(18-14)12-6-8-13(9-7-12)17(2,3)4/h6-9,11H,5,10H2,1-4H3
    • InChI Key: ZEWYLZBYOBLIOK-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(=O)OCC)N=C1C1C=CC(=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 303.12900
  • Monoisotopic Mass: 303.12930009g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • PSA: 67.43000
  • LogP: 4.21320
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